molecular formula C16H18N6O4 B6533231 N-(2,4-dimethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 1058197-44-6

N-(2,4-dimethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No. B6533231
CAS RN: 1058197-44-6
M. Wt: 358.35 g/mol
InChI Key: GFCPANUPXKTISJ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These derivatives have been studied for their potential as CDK2 inhibitors, which are targets for cancer treatment .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . These scaffolds are considered privileged structures in the design of biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to form the pyrido[2,3-d]pyrimidin-5-one, and subsequent N-methylation .

Scientific Research Applications

Future Directions

The future directions for research on this compound could include further investigation into its potential as a CDK2 inhibitor . Additionally, the synthesis of more derivatives and evaluation of their biological activity could provide valuable insights .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O4/c1-4-22-15-14(19-20-22)16(24)21(9-17-15)8-13(23)18-11-6-5-10(25-2)7-12(11)26-3/h5-7,9H,4,8H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCPANUPXKTISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)OC)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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